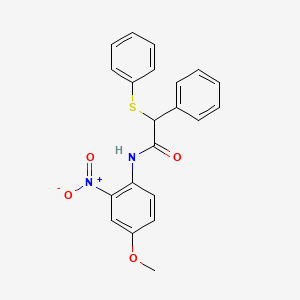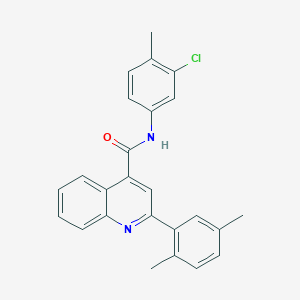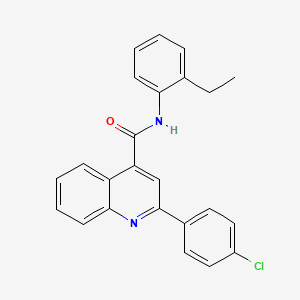![molecular formula C23H22N2O4 B11655521 ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate CAS No. 1164552-13-9](/img/structure/B11655521.png)
ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is a complex organic compound with a unique structure that includes an indole moiety, a cyano group, and a methoxyphenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL (2E)-2-CYANO-3-(4-METHOXYPHENYL)ACRYLATE: Shares a similar structure but lacks the indole moiety.
2-METHOXYPHENYL ISOCYANATE: Contains the methoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is unique due to its combination of an indole moiety, a cyano group, and a methoxyphenoxyethyl group. This unique structure contributes to its diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1164552-13-9 |
|---|---|
Fórmula molecular |
C23H22N2O4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)17(15-24)14-18-16-25(22-7-5-4-6-21(18)22)12-13-29-20-10-8-19(27-2)9-11-20/h4-11,14,16H,3,12-13H2,1-2H3/b17-14+ |
Clave InChI |
OTRCWLKKIFZUPH-SAPNQHFASA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655445.png)

![4-[11-(4-methylphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11655450.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11655451.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(2-methylphenoxy)phenyl]hexanamide](/img/structure/B11655461.png)
![[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11655465.png)
![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)
![ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655472.png)


![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655513.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
